

In-depth Technical Guide: Physicochemical Properties of Jun11165

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Compound of Interest

Compound Name: Jun11165

Cat. No.: B12378955

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Disclaimer: Extensive searches for "**Jun11165**" have not yielded specific information on a compound with this identifier. The following guide is a template demonstrating the expected structure and content for such a document. The data and experimental details provided are illustrative and should be replaced with actual findings for the compound of interest.

Introduction

This document provides a comprehensive overview of the core physicochemical properties of the novel compound **Jun11165**. The data presented herein are essential for researchers, scientists, and professionals involved in drug development, offering foundational knowledge for formulation, pharmacokinetic studies, and mechanism of action elucidation. All experimental protocols are detailed to ensure reproducibility, and key pathways are visualized to facilitate understanding.

Physicochemical Data Summary

The fundamental physicochemical parameters of **Jun11165** are summarized in the table below. These values are critical for predicting the compound's behavior in biological systems.

Property	Value	Method of Determination
Molecular Formula	C ₂₀ H ₂₅ N ₅ O ₄	High-Resolution Mass Spectrometry
Molecular Weight	415.45 g/mol	Calculated from Molecular Formula
Melting Point	182-185 °C	Differential Scanning Calorimetry
Aqueous Solubility	0.85 mg/mL at 25°C	HPLC-UV
LogP (Octanol/Water)	2.1	Shake-Flask Method
pKa	7.4 (basic), 9.2 (acidic)	Potentiometric Titration
Appearance	White crystalline solid	Visual Inspection
H-Bond Donors	2	Calculated
H-Bond Acceptors	6	Calculated

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided to ensure experimental transparency and reproducibility.

3.1. High-Resolution Mass Spectrometry (HRMS)

- Objective: To determine the exact molecular weight and confirm the elemental composition of **Jun11165**.
- Instrumentation: Agilent 6545 Q-TOF LC/MS
- Method: A 1 mg/mL solution of **Jun11165** in methanol was directly infused into the electrospray ionization (ESI) source. The mass spectrometer was operated in positive ion mode with a capillary voltage of 3500 V. Data was acquired over a mass range of 100-1000 m/z.

- Data Analysis: The elemental composition was determined using Agilent MassHunter Qualitative Analysis software by comparing the measured mass to the theoretical mass.

3.2. Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and assess the thermal stability of **Jun11165**.
- Instrumentation: TA Instruments Q2000 DSC
- Method: Approximately 3-5 mg of **Jun11165** was hermetically sealed in an aluminum pan. The sample was heated from 25°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere. An empty sealed pan was used as a reference.
- Data Analysis: The melting point was determined as the onset of the endothermic peak in the thermogram using TA Universal Analysis software.

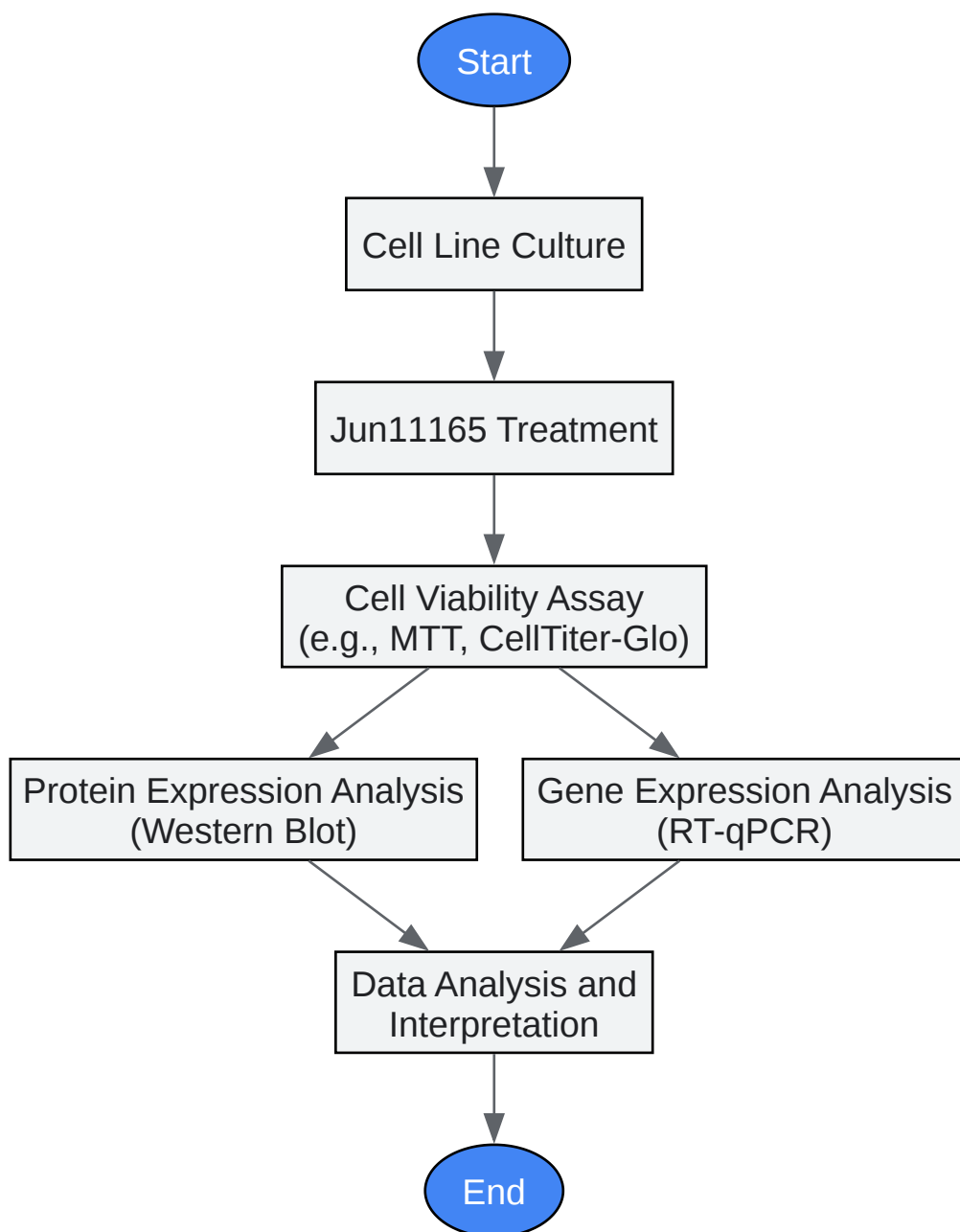
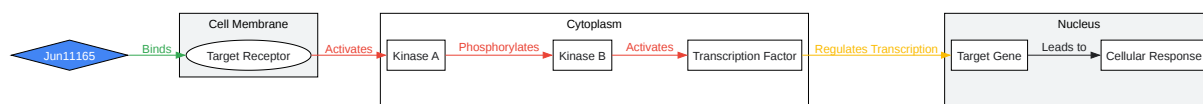
3.3. High-Performance Liquid Chromatography (HPLC) for Aqueous Solubility

- Objective: To quantify the aqueous solubility of **Jun11165**.
- Instrumentation: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) Detector.
- Method: An excess amount of **Jun11165** was added to deionized water and shaken at 25°C for 24 hours. The suspension was then filtered through a 0.45 µm syringe filter. The filtrate was diluted and injected into the HPLC system.
- Chromatographic Conditions:
 - Column: C18 column (4.6 x 150 mm, 5 µm)
 - Mobile Phase: Acetonitrile:Water (60:40, v/v)
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 280 nm

- Data Analysis: The concentration was determined by comparing the peak area to a standard curve of known concentrations.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which **Jun11165** exerts its biological effects. This visualization provides a clear framework for understanding the compound's mechanism of action at a molecular level.



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